N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a heterocyclic acetamide derivative featuring:
- A tetrahydrothiophene-1,1-dioxide ring, which enhances polarity and metabolic stability due to the sulfone group.
- A 6-methyl-1-benzofuran-3-yl moiety, which may influence steric effects and electronic properties .
This compound’s structural complexity positions it within a broader class of nitrogen- and sulfur-containing heterocycles, often explored for pharmaceutical applications.
Properties
Molecular Formula |
C23H25NO5S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C23H25NO5S/c1-16-3-8-21-18(14-29-22(21)11-16)12-23(25)24(19-9-10-30(26,27)15-19)13-17-4-6-20(28-2)7-5-17/h3-8,11,14,19H,9-10,12-13,15H2,1-2H3 |
InChI Key |
PHVAJCWFVMQZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N(CC3=CC=C(C=C3)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 573707-95-6
- Molecular Formula : C22H21NO6S
- Molecular Weight : 427.47 g/mol
The compound has shown various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : It acts as a DGAT2 inhibitor, which is crucial for lipid metabolism and has implications in obesity and diabetes management .
- Induction of Apoptosis : Studies indicate that derivatives related to benzofuran structures can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function .
- Antimicrobial Activity : Preliminary studies suggest that compounds structurally similar to this compound exhibit moderate antibacterial activity against Gram-positive bacteria, indicating potential for development as an antimicrobial agent .
Table 1: Summary of Biological Activities
Case Study 1: Apoptosis Induction in K562 Cells
A study evaluated the effects of related benzofuran derivatives on K562 leukemia cells. The results demonstrated that compounds similar to this compound increased ROS levels significantly over time, leading to apoptosis. Flow cytometry analysis confirmed early apoptotic changes, indicating a strong pro-apoptotic effect via mitochondrial pathways .
Case Study 2: Antimicrobial Properties
Research on the antimicrobial properties of related compounds revealed that certain derivatives exhibited significant antibacterial activity against standard and clinical strains. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for Gram-positive bacteria, suggesting the potential for these compounds in treating bacterial infections .
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Key areas for future studies include:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the detailed pathways through which this compound induces apoptosis and inhibits DGAT2.
- Formulation Development : To enhance bioavailability and target delivery systems for improved therapeutic outcomes.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molar mass of approximately 427.5 g/mol. It features a unique structure that combines elements from thiophene and benzofuran derivatives, which are known for their diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial efficacy against various pathogens. For instance, derivatives containing benzothiophene structures have shown significant antibacterial and antifungal activities, suggesting that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-2-(6-methyl-1-benzofuran-3-yl)acetamide may also possess similar properties .
- Anticancer Potential : The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies on related compounds indicate potential anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes linked to disease processes. For example, similar acetamides have been studied for their inhibitory effects on acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and diabetes .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:
- Formation of the thiophene moiety.
- Coupling with methoxybenzyl groups.
- Introduction of the benzofuran component via acetamide formation.
These synthetic strategies are critical for optimizing the yield and purity of the desired compound .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds structurally related to this compound:
Comparison with Similar Compounds
Substituent Variations on the Benzofuran Core
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide (): Differs by a 5-ethyl group on the benzofuran instead of 6-methyl.
- 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide ():
Key Insight: The 6-methyl group in the target compound balances steric hindrance and solubility, offering a middle ground between ethyl and dimethyl analogs.
Heterocyclic Core Modifications
- Imidazo[2,1-b]thiazole Derivatives (): Compounds like 5k and 5l replace benzofuran with imidazo[2,1-b]thiazole cores. The target compound’s benzofuran core may confer distinct electronic properties (e.g., reduced basicity) compared to imidazothiazoles.
- Pyridazin-3(2H)-one Derivatives (): Compounds such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists.
Substituent Effects on Physicochemical Properties
*Calculated based on molecular formula.
Observations:
- High melting points (e.g., 216°C for 5o ) correlate with polar groups like pyridine-amine, whereas the target’s sulfone group may reduce crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
